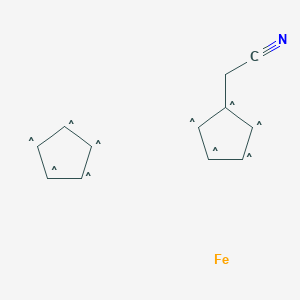

Ferrocene acetonitrile

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H11FeN |

|---|---|

Molecular Weight |

225.07 g/mol |

InChI |

InChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H; |

InChI Key |

UBCZLWARZCERJD-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC#N.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ferrocene Acetonitrile

Precursor Synthesis and Functionalization Routes

The creation of ferrocene (B1249389) acetonitrile (B52724) architectures often begins with the synthesis of appropriately functionalized ferrocene precursors.

Acylation Approaches to Ferrocene Precursors

A common and effective method for functionalizing ferrocene is through Friedel-Crafts acylation. thermoscientific.frumkc.edu This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto one or both of the cyclopentadienyl (B1206354) rings of ferrocene. thermoscientific.frlibretexts.org The reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride or a protic acid like phosphoric acid. thermoscientific.frmagritek.commdpi.com

The conditions of the acylation reaction, including the choice of catalyst and the stoichiometry of the reactants, can be controlled to favor the formation of either the mono- or di-substituted ferrocene derivative. libretexts.orgmdpi.com For instance, using a milder catalyst like phosphoric acid can lead to the primary formation of acetylferrocene (B1663952). thermoscientific.fr These acylated ferrocenes serve as versatile intermediates that can be further modified to introduce other functional groups. mdpi.comelte.hu

Table 1: Examples of Friedel-Crafts Acylation of Ferrocene

| Acylating Agent | Catalyst | Major Product(s) | Reference |

| Acetic Anhydride | Phosphoric Acid | Acetylferrocene, 1,1'-Diacetylferrocene | umkc.edu |

| Succinic Anhydride | Aluminum Chloride | 1-(3-Carboxypropionyl)-ferrocene | mdpi.com |

| Acetic Anhydride | Phosphoric Acid | Acetylferrocene | thermoscientific.fr |

Introduction of the Acetonitrile Moiety through Specific Reaction Pathways

The acetonitrile group (-CH₂CN) can be introduced onto the ferrocene scaffold through several synthetic routes. One prominent method is the Knoevenagel condensation. This reaction involves the condensation of ferrocenecarboxaldehyde with an active methylene (B1212753) compound like benzyl (B1604629) cyanide or benzoyl acetonitrile in the presence of a base, such as sodium methoxide (B1231860). mdpi.com This approach directly leads to the formation of 2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.com

Another strategy involves the reaction of aldehydes with acetonitrile mediated by a strong base like potassium tert-butoxide. rsc.org This method can be used to synthesize a variety of substituted pyridines, including those bearing a ferrocenyl group. rsc.org Furthermore, the Staudinger ligation provides a pathway for labeling nucleosides with ferrocene derivatives, where an azidonucleoside reacts with triphenylphosphine (B44618) to form an iminophosphorane intermediate that subsequently reacts with a ferrocene-containing carboxylic acid. beilstein-journals.org

Multi-step Synthetic Sequences for Complex Ferrocene Acetonitrile Architectures

The construction of more intricate this compound derivatives often requires multi-step synthetic sequences. elte.huacs.org These sequences can involve a combination of reactions, such as Friedel-Crafts acylation, reduction, cyclization, and condensation reactions, to build complex molecular architectures. mdpi.comelte.hu

For example, a four-step reaction sequence starting from ferrocene can yield 1,2-(tetramethylene)-ferrocene and 1,2,1′,2′-bis(tetramethylene)-ferrocene. mdpi.com This process begins with a Friedel-Crafts acylation using succinic anhydride, followed by reduction of the keto groups, and finally a ring-closing reaction. mdpi.com Similarly, ferrocene-fused chalcones can be synthesized from ferrocene and succinic anhydride through a three-step protocol involving Friedel-Crafts acylation, Clemmensen reduction, and acid-catalyzed cyclization. elte.hu The development of such multi-step strategies is crucial for accessing a wide diversity of ferrocene-based structures with tailored properties. acs.orgresearchgate.net

Advanced Synthetic Techniques and Reaction Conditions

The successful synthesis of this compound and its derivatives often relies on the use of specialized techniques and the optimization of reaction conditions to ensure high yields and purity.

Optimized Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters such as solvent, temperature, and catalyst is critical for maximizing the yield and selectivity of reactions involving ferrocene derivatives. For instance, in the synthesis of 2-substituted-3-ferrocene-acrylonitrile derivatives via Knoevenagel condensation, isolated yields can range from 23% to 99% depending on the specific reactants and conditions. mdpi.com The choice of solvent can also significantly impact reaction outcomes; while some reactions proceed well in common organic solvents like dichloromethane (B109758), others may show lower yields in solvents such as acetonitrile, ethyl acetate, or toluene. mdpi.com

In some cases, catalyst-free conditions can provide excellent yields, highlighting the importance of exploring different reaction setups. mdpi.com For the synthesis of 1,5-benzodiazepines using a ferrocene-anchored activated carbon catalyst, solvent-free conditions at elevated temperatures proved to be highly effective. rsc.org The use of microwave irradiation is another technique that can sometimes accelerate reactions and improve yields.

Utilization of Inert Atmosphere Techniques for Organometallic Synthesis

Many organometallic compounds, including ferrocene and its precursors, are sensitive to oxygen and moisture. art-xy.com Therefore, the use of inert atmosphere techniques is a fundamental aspect of their synthesis. libretexts.orgmagritek.commit.edu These techniques involve carrying out reactions under an inert gas, such as nitrogen or argon, to prevent the oxidation of reagents and intermediates, which could otherwise lead to lower yields and the formation of unwanted byproducts. art-xy.com

Standard laboratory equipment for inert atmosphere synthesis includes Schlenk lines and glove boxes. mit.edu A Schlenk line allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas. rutgers.edu Glove boxes provide a completely sealed environment filled with an inert gas, offering a higher level of protection for highly sensitive materials. mit.edu The proper use of these techniques is essential for the reproducible and high-yielding synthesis of many ferrocene derivatives. art-xy.commit.edu

Considerations for Solvent Selection in Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound derivatives, influencing reaction rates, yields, and stereoselectivity. The polarity and coordinating ability of the solvent play significant roles in both the reaction and the stability of the resulting organometallic compounds. beilstein-journals.orgrsc.org

For the Knoevenagel condensation of ferrocenecarboxaldehyde with substituted acetonitriles, a common solvent system is 5% sodium methoxide in methanol (B129727). mdpi.com This polar protic solvent facilitates the base-catalyzed reaction, leading to the formation of 2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.com In other contexts, such as the Staudinger ligation for producing ferrocene-labeled molecules, polar solvents are also favored as they accelerate the reaction. beilstein-journals.org A mixture of acetonitrile and dioxane has been successfully used for this purpose. beilstein-journals.org

The solubility of ferrocene itself has been studied in a wide array of organic solvents, and this data is crucial for selecting appropriate reaction media. researchgate.net The stability of ferrocene derivatives, particularly the oxidized ferrocenium (B1229745) cation, is also highly solvent-dependent. Ferricenium salts are typically soluble only in high-polarity organic solvents like acetonitrile, acetone, and alcohols. rsc.org However, the choice of counter-anion can enhance solubility in lower-polarity solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). rsc.org The coordinating ability of the solvent can also impact the redox potentials of these compounds. rsc.org

Table 1: Solvent Effects in Ferrocene Chemistry

| Solvent/System | Application Context | Observed Effect | Citation |

|---|---|---|---|

| Methanol | Knoevenagel condensation for acrylonitrile (B1666552) derivatives | Acts as a suitable medium for the base-catalyzed reaction. | mdpi.com |

| Acetonitrile/Dioxane | Staudinger ligation for ferrocene labeling | Polar mixture accelerates the ligation reaction rate. | beilstein-journals.org |

| Acetonitrile | Electrochemistry / Recrystallization | Common solvent for electrochemical studies and purification of polar ferrocene derivatives. scielo.org.mxiucr.org | scielo.org.mxiucr.org |

| Dichloromethane (DCM) | Synthesis of Ferricenium Salts | Lower-polarity solvent where redox equilibriums can be controlled. | rsc.org |

| Tetrahydrofuran (THF) | Synthesis of Ferrocene | Used in the preparation of sodium cyclopentadienide (B1229720) for subsequent reaction with ferrous chloride. | orgsyn.org |

| Benzene (B151609) | Ligand Exchange Reactions | Used as a solvent and reactant in the synthesis of [Fe(η-C₅H₅)(η-C₆H₆)]PF₆ from ferrocene. | magritek.com |

Purification and Isolation Protocols for Organometallic Compounds

The purification of organometallic compounds like this compound and its derivatives requires techniques that can effectively separate the target molecule from unreacted starting materials, byproducts, and isomers, while accounting for the unique stability and polarity of these compounds.

Chromatographic Separation Techniques

Chromatography is a cornerstone technique for the purification of ferrocene derivatives due to its high resolving power. byjus.com The choice between different chromatographic methods depends on the polarity and stability of the compounds being separated.

Column Chromatography is widely used for separating ferrocene and its derivatives. echemi.com The separation is based on the differential adsorption of compounds onto a stationary phase, typically silica (B1680970) gel or alumina (B75360), and their elution with a mobile phase of varying polarity. echemi.combinghamton.edu For instance, in the separation of a mixture from the acetylation of ferrocene, the nonpolar ferrocene elutes first with a nonpolar solvent like petroleum ether or toluene, while the more polar acetylferrocene interacts more strongly with the silica gel and requires a more polar solvent mixture (e.g., toluene/ethyl acetate) to elute. echemi.combinghamton.edu This technique was employed to purify 2-substituted-3-ferrocene-acrylonitrile derivatives, which were isolated using column chromatography over silica gel. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more efficient and precise method for both analytical and preparative separations. A method for measuring n-octyl ferrocene utilizes a C18 column with a mobile phase of methanol and water (96:4 v/v) for effective separation from impurities. google.com

Countercurrent Chromatography (CCC) provides an alternative liquid-liquid separation method that avoids solid stationary phases, which can sometimes cause degradation of sensitive compounds. This technique successfully separated acetylferrocene from ferrocene using a two-phase solvent system of petroleum ether/ethyl acetate/methanol/water (6:4:6:4, v/v), yielding products with purities above 96%. tandfonline.com

Capillary Electrokinetic Chromatography (CEKC) has been explored for the enantiomeric separation of chiral ferrocene derivatives, demonstrating better separation power than liquid chromatography in some cases. nih.gov

Table 2: Chromatographic Methods for Ferrocene Compounds

| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example | Citation |

|---|---|---|---|---|

| Column Chromatography | Silica Gel or Alumina | Petroleum Ether, Toluene, Ethyl Acetate | Separation of ferrocene from acetylferrocene; purification of acrylonitrile derivatives. mdpi.comechemi.com | mdpi.comechemi.com |

| HPLC | C18 Reverse Phase | Methanol/Water | Analysis and separation of n-octyl ferrocene and its impurities. | google.com |

| Countercurrent Chromatography | Liquid-Liquid (no solid) | Petroleum ether/ethyl acetate/methanol/water | Separation of acetylferrocene from synthetic mixtures. | tandfonline.com |

| CEKC | Phosphate (B84403) Buffer with Cyclodextrins | N/A (Electrophoretic) | Enantiomeric separation of unsymmetrically disubstituted ferrocenes. | nih.gov |

Crystallization and Recrystallization Methods

Crystallization is a fundamental and highly effective method for purifying solid organometallic compounds. researchgate.net For early transition metal organometallics, it is often the method of choice over chromatography due to the high oxophilicity of the metals which can lead to decomposition on silica or alumina columns. researchgate.net The process involves dissolving the impure compound in a suitable solvent or solvent mixture, followed by slow cooling or evaporation to allow for the formation of a pure crystalline lattice. researchgate.net

Ferrocene and its derivatives are readily purified by recrystallization. orgsyn.org The selection of the solvent is critical; the compound should be soluble at a higher temperature and sparingly soluble at a lower temperature. Common solvents for recrystallizing ferrocene include pentane, cyclohexane, hexane, and benzene. orgsyn.org For more polar derivatives, different solvent systems may be required. For example, a decacyanoferrocene complex was recrystallized from a hot acetonitrile solution by slow evaporation. iucr.org In some cases, a mixture of solvents is used to achieve the desired solubility gradient. researchgate.net The process can be repeated multiple times to achieve higher purity. researchgate.net

Recent research has also highlighted "cold crystallization," where an amorphous solid form of a ferrocene-hinged molecule crystallizes upon heating from its amorphous state. acs.org

Table 3: Recrystallization Solvents for Ferrocene and Derivatives

| Compound Family | Solvent(s) | Method | Citation |

|---|---|---|---|

| Ferrocene (unsubstituted) | Pentane, Cyclohexane, Petroleum Ether | Cooling or Evaporation | orgsyn.org |

| Acetylferrocene | Chloroform | Cooling | binghamton.edu |

| Decacyanoferrocene Complex | Acetonitrile | Slow Evaporation | iucr.org |

| General Organometallics | DMF, various solvent mixtures | Heating to dissolve, then cooling | researchgate.net |

Sublimation Techniques for Organometallic Purification

Sublimation is a phase transition in which a substance converts directly from a solid to a gas without passing through a liquid phase. byjus.com This technique is particularly well-suited for purifying organometallic compounds that are thermally stable and possess a significant vapor pressure. researchgate.netwikipedia.org Ferrocene itself is a classic example, as it is an orange solid that sublimes above room temperature. wikipedia.org

The primary advantage of sublimation is that it can yield exceptionally pure products, often exceeding 99.9% purity. adesisinc.com It is a solvent-free method, which prevents the introduction of impurities from solvents and eliminates solvent waste, making it a green purification technique. adesisinc.com

The process typically involves heating the impure solid under reduced pressure (vacuum). libretexts.org The compound sublimes and then crystallizes on a cooled surface, often a "cold finger" apparatus, leaving non-volatile impurities behind. libretexts.orglibretexts.org This method has been successfully applied to purify various organometallic compounds, including Cyclopentadienyl Thallium and MethylManganesePentacarbonyl, in addition to ferrocene. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ferrocene Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like Ferrocene (B1249389) Acetonitrile (B52724). It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton NMR (¹H NMR) for Ligand Characterization and Purity Assessment

The ¹H NMR spectrum of Ferrocene Acetonitrile is expected to show distinct signals corresponding to the protons of the ferrocenyl moiety and the acetonitrile substituent.

Cyclopentadienyl (B1206354) (Cp) Protons: The unsubstituted five-proton cyclopentadienyl ring would likely exhibit a sharp singlet. For monosubstituted ferrocenes, this signal typically appears in the region of δ 4.2 ppm. The four protons on the substituted cyclopentadienyl ring are chemically non-equivalent and would present as two multiplets, often described as apparent triplets or complex multiplets, slightly downfield from the unsubstituted ring's signal due to the influence of the substituent.

Methylene (B1212753) (-CH₂-) Protons: The two protons of the methylene bridge connecting the ferrocene unit to the nitrile group would appear as a singlet, as they are chemically equivalent and lack adjacent protons for spin-spin coupling. The electronegativity of the adjacent nitrile group and the proximity to the ferrocene ring system would influence its chemical shift, which is anticipated to be in the δ 3.5-4.5 ppm range.

The integration of these signals would confirm the ratio of protons in the molecule (5:4:2), serving as a crucial tool for assessing the purity of a synthesized sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Unsubstituted Cp Ring (C₅H₅) | ~ 4.2 | Singlet (s) | 5H |

| Substituted Cp Ring (C₅H₄) | ~ 4.2 - 4.4 | Multiplet (m) | 4H |

| Methylene (-CH₂CN) | ~ 3.5 - 4.5 | Singlet (s) | 2H |

Carbon NMR (¹³C NMR) for Structural Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Cyclopentadienyl (Cp) Carbons: The five carbons of the unsubstituted Cp ring are expected to produce a single resonance peak, typically around δ 69 ppm for ferrocene itself. The carbons of the substituted ring would show distinct signals. A key feature in substituted ferrocenes is the significant downfield shift of the ipso-carbon (the carbon atom directly attached to the substituent), which can appear in the range of δ 80-90 ppm. The other four carbons of the substituted ring would appear as two distinct signals in the δ 68-72 ppm range.

Methylene (-CH₂-) Carbon: The methylene carbon signal is expected in the aliphatic region, likely between δ 20-30 ppm.

Nitrile (-C≡N) Carbon: The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between δ 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Unsubstituted Cp Ring (C₅H₅) | ~ 69 |

| Substituted Cp Ring (C₅H₄, C-ipso) | ~ 80 - 90 |

| Substituted Cp Ring (C₅H₄, other) | ~ 68 - 72 |

| Methylene (-CH₂CN) | ~ 20 - 30 |

| Nitrile (-C≡N) | ~ 115 - 125 |

Other Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While no specific studies employing advanced NMR techniques on this compound have been found, their potential applications are clear.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between protons on the substituted Cp ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would definitively link the proton signals to their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Solid-State NMR: Solid-state NMR could provide insights into the molecular structure and dynamics of this compound in the crystalline state, revealing information about molecular packing and intermolecular interactions that are averaged out in solution-phase NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by absorptions from the ferrocenyl core and the nitrile group.

Nitrile Stretch (νC≡N): The most diagnostic peak would be the sharp, intense absorption corresponding to the C≡N stretching vibration, which is characteristically found in the 2260–2210 cm⁻¹ region.

Ferrocene Core Vibrations: The spectrum would also display the typical bands for the ferrocene structure: C-H stretching of the Cp rings (~3100 cm⁻¹), C=C ring stretching (~1410 cm⁻¹), and C-H in-plane bending (~1108 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N | Stretch | 2260 - 2210 | Medium - Strong, Sharp |

| Aromatic C-H (Cp) | Stretch | ~ 3100 | Medium |

| Aromatic C=C (Cp) | Ring Stretch | ~ 1410 | Medium |

| Fe-Cp | Tilt / Stretch | ~ 480 - 500 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary vibrational information. For ferrocene derivatives, Raman is particularly useful for observing the symmetric vibrations of the molecule. Key expected bands would include the symmetric ring breathing mode and the ring-metal-ring stretch, which are often strong in the Raman spectrum but may be weak or absent in the IR spectrum. The C≡N stretch is also Raman active and would be expected in the same region as in the IR spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic structure of this compound is characterized by a combination of transitions localized on the ferrocenyl moiety and potential charge-transfer interactions. Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for probing these electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of ferrocene derivatives in solution, typically acetonitrile, is distinguished by characteristic absorption bands. Ferrocene itself displays two primary bands: a lower energy band around 440 nm and a higher energy band near 325 nm. acs.orgrsc.org These are attributed to spin-allowed d-d electronic transitions within the iron center, specifically from the non-bonding and bonding d-orbitals to the anti-bonding d-orbitals (¹A₁g → ¹E₁g and ¹A₁g → ¹E₂g). rsc.org

In this compound, the presence of the acetonitrile substituent is expected to slightly modify the electronic environment of the cyclopentadienyl rings, but the fundamental spectral features of the ferrocene core are preserved. Studies on related ferrocene-acrylonitrile derivatives show characteristic peaks that can be attributed to the ferrocenyl moiety. mdpi.com The spectrum is dominated by ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands.

Table 1: Typical UV-Vis Absorption Data for Ferrocene Derivatives in Acetonitrile

| Transition Type | Approximate Wavelength (λmax) | Molar Extinction Coefficient (ε) | Assignment |

| d-d transition | ~440-490 nm | Low (e.g., < 1000 M⁻¹cm⁻¹) | Spin-allowed transition in the Fe(II) center |

| d-d transition | ~325-380 nm | Low to Moderate | Higher energy spin-allowed transition |

| π-π* transition | < 300 nm | High | Transitions within the cyclopentadienyl rings and substituent |

Note: The exact λmax and ε values for this compound may vary based on solvent and concentration. The data presented is based on typical values for related ferrocene compounds. rsc.orgmdpi.comresearchgate.net

The lower energy band around 440-490 nm is responsible for the characteristic orange color of ferrocene compounds. acs.orgresearchgate.net The higher energy absorption is also a d-d transition, often appearing with a slightly higher molar absorptivity. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of an ion, which can be used to determine its elemental formula. researchgate.netucr.edu For this compound (C₁₂H₁₁FeN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for unambiguous structure confirmation.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁵⁶Fe, ¹⁴N).

Table 2: Theoretical Exact Mass Calculation for this compound

| Formula | Isotope | Mass (amu) | Count | Total Mass (amu) |

| C₁₂H₁₁FeN | ¹²C | 12.000000 | 12 | 144.000000 |

| ¹H | 1.007825 | 11 | 11.086075 | |

| ⁵⁶Fe | 55.934936 | 1 | 55.934936 | |

| ¹⁴N | 14.003074 | 1 | 14.003074 | |

| Total | 225.024085 |

An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) value extremely close to the calculated theoretical value of 225.024085 for the molecular ion [M]⁺˙, confirming its elemental composition. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing organometallic compounds like ferrocene derivatives. scirp.orgscirp.org In ESI-MS, this compound would typically be detected as the protonated molecule [M+H]⁺ or as the molecular radical cation [M]⁺˙.

In positive ion mode, the analysis of ferrocene derivatives often shows a strong signal for the molecular ion. researchgate.net For this compound, the expected ions would be:

[M]⁺˙ : The molecular radical cation with an m/z of approximately 225.02.

[M+H]⁺ : The protonated molecule with an m/z of approximately 226.03.

ESI-MS is particularly useful for studying the oxidation of ferrocenes. The oxidized form, the ferrocenium (B1229745) cation, is stable and readily detectable. scirp.orgscirp.org This makes ESI-MS a powerful tool for monitoring reactions involving the ferrocene/ferrocenium redox couple. scirp.org

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

While specific crystallographic data for this compound (Fc-CH₂-CN) is not widely published, analysis of closely related structures, such as (Z)-2-phenyl-3-ferrocenylacrylonitrile, provides valuable insight into the expected structural features. mdpi.com For such derivatives, X-ray analysis has confirmed the geometry of substituents and the characteristic sandwich structure of the ferrocene core. mdpi.com

In a hypothetical crystal structure of this compound, the key features would include:

The two cyclopentadienyl (Cp) rings arranged in a nearly parallel fashion, coordinated to the central iron atom.

The conformation of the Cp rings could be eclipsed or staggered.

The precise bond lengths of Fe-C (cyclopentadienyl) and the C-C and C-N bonds of the acetonitrile substituent.

Table 3: Representative Crystallographic Data for a Related Ferrocene Acrylonitrile (B1666552) Derivative

| Parameter | Description |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P-1 or Pc |

| Fe-C bond lengths | Typically in the range of 2.0-2.1 Å |

| C-C (Cp ring) bond lengths | Averaging ~1.4 Å |

| Cp-Fe-Cp arrangement | Sandwich structure with defined inter-planar spacing |

Data is generalized from published structures of similar compounds like (Z)-2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.commdpi.com

This analysis is crucial for confirming the connectivity of the atoms and understanding the steric and electronic effects of the acetonitrile group on the ferrocene moiety.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

A definitive single-crystal X-ray diffraction study for this compound, which would provide precise atomic coordinates and elucidate its three-dimensional molecular structure, is not found in the accessible scientific literature. Such a study would be essential to determine key structural parameters including:

Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, which would offer insights into the electronic and steric properties of the molecule.

Conformation of the Cyclopentadienyl Rings: The relative orientation of the two cyclopentadienyl rings (eclipsed, staggered, or an intermediate conformation).

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the crystal packing.

Without this experimental data, a detailed and accurate depiction of the solid-state molecular architecture of this compound cannot be constructed.

Powder X-ray Diffraction for Crystalline Phase Analysis

Similarly, a standard powder X-ray diffraction (PXRD) pattern for this compound is not available in the public domain. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid and is instrumental in:

Phase Identification: Confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), each with its own distinct PXRD pattern.

Determination of Lattice Parameters: While less precise than single-crystal diffraction, PXRD can be used to determine the unit cell parameters of a crystalline material.

In the absence of a reference PXRD pattern and associated data (such as 2θ values, d-spacing, and relative intensities), a thorough analysis of the crystalline phase of this compound is not feasible.

Electrochemical Behavior and Redox Chemistry of Ferrocene Acetonitrile Systems

Fundamental Electrochemical Principles Applied to Ferrocene (B1249389) Analogs

The electrochemical behavior of ferrocene and its analogs is governed by a one-electron oxidation-reduction process involving the iron center, transitioning between the Fe(II) state in ferrocene and the Fe(III) state in the ferrocenium (B1229745) cation. This process can be represented by the following reaction:

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

The potential at which this redox event occurs is a key indicator of the electronic environment of the iron center. The introduction of substituents on the cyclopentadienyl (B1206354) rings alters the electron density at the iron atom. Electron-withdrawing groups, such as the nitrile (-CN) group, pull electron density away from the iron center. This makes the oxidation process (the removal of an electron) more difficult, resulting in a shift of the redox potential to more positive (anodic) values compared to unsubstituted ferrocene. mdpi.com Conversely, electron-donating groups enrich the iron center with electron density, making oxidation easier and shifting the redox potential to more negative (cathodic) values. acs.org

The formal redox potential (E°') of the couple is related to the half-wave potential (E½), which is experimentally determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials in cyclic voltammetry:

E½ = (Epa + Epc) / 2

For a reversible, one-electron process, the separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) is theoretically expected to be close to 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

Cyclic Voltammetry (CV) Studies in Acetonitrile (B52724)

Cyclic voltammetry is the most widely used technique to investigate the redox properties of ferrocene derivatives. Acetonitrile is a common solvent for these studies due to its wide potential window and ability to dissolve the ferrocene compounds and a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu₄NPF₆). nih.gov

The electrochemical process for many ferrocene derivatives in acetonitrile is characterized as a reversible one-electron transfer. researchgate.net However, the degree of reversibility can be influenced by the substituent. In a study of N-(ferrocenylmethyl)aminobenzonitrile derivatives, the peak-to-peak separation (ΔEp) values were found to be slightly larger than the ideal 59 mV, suggesting a quasi-reversible process. researchgate.net For example, 2-((ferrocenylmethyl)(methyl)amino)benzonitrile exhibited a ΔEp of 77 mV. researchgate.net

In some cases, the electrochemical behavior of ferrocene in acetonitrile has been observed to have irreversible characteristics, which has been attributed to the formation of a passive film on the electrode surface. dtic.milresearchgate.net This highlights that while the Fc/Fc⁺ couple is often considered an ideal system, experimental conditions and molecular structure can introduce complexities. dtic.mil

To determine if the electrochemical process is governed by the rate of diffusion of the analyte to the electrode surface, cyclic voltammetry experiments are performed at various scan rates (ν). For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.

The half-wave potential (E½) is a critical parameter derived from CV data, as it reflects the thermodynamic ease of oxidizing the ferrocene derivative. As predicted by fundamental principles, the presence of electron-withdrawing nitrile groups generally increases the E½ value relative to ferrocene.

In a study of 2-substituted-3-ferrocene-acrylonitrile hybrids, the E½ values were found to be between 499 and 679 mV (vs. Ag/AgCl), which is significantly more positive than that of unsubstituted ferrocene measured under the same conditions (E½ = 450 mV vs. Ag/AgCl). mdpi.com Similarly, N-(ferrocenylmethyl)aminobenzonitrile derivatives also show anodic shifts in their redox potentials. researchgate.net These findings quantitatively demonstrate the electron-withdrawing effect of the nitrile-containing substituents. mdpi.comresearchgate.net

The table below presents electrochemical data for several ferrocene derivatives containing nitrile groups, as determined by cyclic voltammetry in acetonitrile.

| Compound | Epa (mV) | Epc (mV) | ΔEp (mV) | E½ (mV) vs. Fc/Fc⁺ |

|---|---|---|---|---|

| 2-((ferrocenylmethyl)(methyl)amino)benzonitrile | 259 | 182 | 77 | 221 |

| 3-((ferrocenylmethyl)(methyl)amino)benzonitrile | 158 | 85 | 73 | 122 |

| 4-((ferrocenylmethyl)(methyl)amino)benzonitrile | 105 | 35 | 70 | 70 |

| (E)-2-phenyl-3-ferrocenylacrylonitrile | - | - | - | 49 (vs. Ag/AgCl)¹ |

| (E)-2-(4-chlorophenyl)-3-ferrocenylacrylonitrile | - | - | - | 72 (vs. Ag/AgCl)¹ |

Rotating Disk Electrode (RDE) Voltammetry Investigations

Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical technique that provides further insights into reaction kinetics and mass transport. By controlling the rotation rate of the electrode, a well-defined and constant flux of the analyte to the electrode surface is maintained.

In RDE voltammetry, the limiting current (iL) is related to the rotation rate (ω) by the Levich equation:

iL = 0.620 nFAD²/³ν⁻¹/⁶Cω¹/²

where n is the number of electrons transferred, F is the Faraday constant, A is the electrode area, D is the diffusion coefficient, ν is the kinematic viscosity, and C is the bulk concentration of the analyte.

A "Levich plot" is a graph of the limiting current (iL) versus the square root of the rotation rate (ω¹/²). For a mass-transport-controlled process, this plot should be linear and pass through the origin. The slope of this line can be used to determine the diffusion coefficient of the electroactive species.

While the principles of RDE and Levich analysis are widely applied to ferrocene systems, specific RDE studies and Levich plots for ferrocene acetonitrile or its immediate nitrile derivatives were not identified in the surveyed literature. Such an analysis would be a valuable next step in fully characterizing the mass transport properties of these compounds.

Determination of Heterogeneous Electron Transfer Rate Constants

The heterogeneous electron transfer (ET) rate constant, k⁰, is a critical parameter in electrochemistry that quantifies the kinetic facility of a redox reaction at an electrode-electrolyte interface. For the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile, this value has been the subject of numerous studies, though discrepancies in the reported values exist, highlighting the sensitivity of k⁰ to experimental conditions. dtic.mil

Various electrochemical techniques have been employed to determine the k⁰ for ferrocene oxidation in acetonitrile, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net One common approach involves the use of Nicholson's method, which relates k⁰ to the peak separation (ΔEₚ) in a cyclic voltammogram. utexas.edu However, factors such as uncompensated resistance (Rᵤ) can significantly distort the voltammogram and lead to inaccurate k⁰ values, particularly in highly resistive organic solvents. acs.org To circumvent this, techniques like semi-integration of the cyclic voltammogram have been proposed to simultaneously determine Rᵤ and obtain a more reliable estimate of the reference potential. acs.org

Studies have shown that the nature of the electrode material, its size, and the concentration of the supporting electrolyte can all influence the measured k⁰. For instance, measurements at ultramicroelectrodes in acetonitrile solutions have yielded k⁰ values for the Fc/Fc⁺ couple that are several orders of magnitude larger than those obtained at conventional electrodes. dtic.mil This has been attributed to the minimization of IR drop and altered mass transport regimes at smaller electrodes.

The Marcus theory of outer-sphere electron transfer provides a theoretical framework for understanding the factors that govern k⁰. This theory predicts a dependence of the rate constant on the solvent's dielectric properties and reorganization energy. surrey.ac.uk For ferrocene and its derivatives in alkyl cyanide solvents like acetonitrile, the rate of electron transfer has been shown to be dependent on the longitudinal dielectric relaxation times of the solvent. surrey.ac.uk

Research has also explored the impact of highly concentrated electrolytes (HCEs) on the ET kinetics of ferrocene in acetonitrile. scholaris.ca In such systems, where "free" solvent molecules are scarce, the variation of k⁰ with viscosity deviates from ideal behavior. scholaris.ca This has been attributed to the strong coordination of the ferrocenium cation with complexes present in the HCE, which alters the energetics of the electron transfer process. scholaris.ca

Electrochemical Impedance Spectroscopy (EIS)

Interfacial Electron Transfer and Diffusion Processes

In the context of the ferrocene/ferrocenium redox couple in acetonitrile, EIS has been instrumental in elucidating the kinetics of interfacial electron transfer and the diffusion of redox species. researchgate.net The resulting impedance spectrum, often visualized as a Nyquist plot, typically exhibits a semicircle at high frequencies and a linear region at low frequencies.

The high-frequency semicircle is characteristic of the charge transfer resistance (Rct), which is inversely proportional to the heterogeneous electron transfer rate constant (k⁰). A smaller semicircle indicates a faster electron transfer process. The low-frequency linear region, known as the Warburg impedance, is associated with the diffusion of the electroactive species (ferrocene and ferrocenium) to and from the electrode surface. This region provides information about the diffusion coefficients (D) of the redox couple. researchgate.net

The composition of the electrolyte, including the solvent and the supporting electrolyte, can significantly influence both the charge transfer and diffusion processes. For instance, in binary mixtures of acetonitrile and acetone, the heterogeneous electron-transfer rate constants were found to decrease as the concentration of acetonitrile increased. researchgate.net

Modeling of Equivalent Circuits in Electrochemical Systems

To quantitatively analyze EIS data, it is common practice to model the electrochemical system using an equivalent electrical circuit. This circuit is composed of ideal resistors, capacitors, and other electrical elements that represent the various physical and chemical processes occurring at the interface.

For the ferrocene/ferrocenium system in acetonitrile, a common and relatively simple equivalent circuit model is the Randles circuit. This model consists of the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and the Warburg impedance (ZW).

Solution Resistance (Rs): This element accounts for the resistance of the electrolyte solution between the working and reference electrodes.

Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface.

Charge Transfer Resistance (Rct): As mentioned earlier, this is related to the kinetics of the electron transfer reaction.

Warburg Impedance (ZW): This element models the diffusion of the redox species.

By fitting the experimental EIS data to this equivalent circuit model, it is possible to extract quantitative values for each of these parameters. These values provide valuable insights into the electrochemical behavior of the system. For example, changes in Rct can be used to monitor the rate of the redox reaction under different conditions, while variations in ZW can provide information about changes in the diffusion coefficients of the electroactive species.

More complex equivalent circuit models may be necessary to accurately describe the system under certain conditions, for instance, when dealing with modified electrodes or in the presence of film formation.

Electro-oxidation and Electro-reduction Mechanisms

The electrochemical behavior of ferrocene in acetonitrile is characterized by a well-defined, one-electron reversible oxidation-reduction process. nih.govnih.gov This process involves the oxidation of ferrocene (Fc) to the ferrocenium cation (Fc⁺) at the anode and the subsequent reduction of Fc⁺ back to Fc at the cathode.

Formation and Stability of Ferrocenium Cations in Acetonitrile

The electro-oxidation of ferrocene in acetonitrile leads to the formation of the ferrocenium cation, a relatively stable 17-electron organometallic species. researchgate.netacs.org The stability of the ferrocenium cation in solution is a crucial factor in the reversibility of the Fc/Fc⁺ redox couple.

However, the stability of the ferrocenium cation is not absolute and can be influenced by several factors, including the presence of nucleophiles, oxygen, and the nature of the solvent itself. acs.orgresearchgate.net In polar organic solvents like acetonitrile, the ferrocenium cation can react with molecular oxygen, leading to its decomposition back to ferrocene. researchgate.net This decomposition can proceed through the formation of reactive intermediates. acs.org

Studies have shown that the introduction of substituents on the cyclopentadienyl rings of ferrocene can significantly impact the stability of the corresponding ferrocenium cation. acs.org For instance, the presence of electron-donating groups can enhance the stability of the oxidized form. acs.org

While generally considered stable, there have been reports of film formation on platinum electrodes during the voltammetric oxidation of ferrocene in acetonitrile, particularly with certain supporting electrolytes like tetrabutylammonium tetrafluoroborate. researchgate.net This suggests that under specific conditions, the ferrocenium cation or subsequent reaction products can lead to surface modification, which can affect the long-term electrochemical response. The formation of these films is believed to arise from chemical reactions of the ferricinium ions. researchgate.net

The reversible nature of the ferrocene/ferrocenium redox couple has led to its widespread use as an internal standard for potential calibration in non-aqueous electrochemistry. acs.orgnih.gov

Role of Supporting Electrolytes and Solvent Interactions

The supporting electrolyte and the solvent play a critical role in the electrochemical behavior of the ferrocene/ferrocenium system. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop. Common supporting electrolytes used in acetonitrile for ferrocene electrochemistry include tetra-n-butylammonium hexafluorophosphate (TBAPF₆) and tetra-n-butylammonium perchlorate (B79767) (TBAP). researchgate.netnih.govresearchgate.net

The concentration of the supporting electrolyte can have a significant impact on the observed electrochemistry. An increase in the electrolyte concentration has been shown to shift the oxidation potential of ferrocene to more negative values. acs.org This effect is attributed to changes in the local dielectric environment at the electrode surface. acs.org

Solvent interactions with both the ferrocene and ferrocenium species are also crucial. Acetonitrile is a polar aprotic solvent that can effectively solvate both the neutral ferrocene molecule and the charged ferrocenium cation. The solvation shell around the redox species influences their diffusion coefficients and the reorganization energy of the electron transfer process. scholaris.ca

The nature of the supporting electrolyte anion can also influence the stability and reactivity of the ferrocenium cation. For instance, the anions can stabilize the ferrocenium species within electrografted films through ion-pairing interactions. researchgate.net The size and hydrophobicity of both the electrolyte cations and anions can affect the electron transport properties of films containing ferrocenyl moieties. researchgate.net

Furthermore, in highly concentrated electrolytes, where the salt-to-solvent ratio is high, the "free" solvent molecules are limited. scholaris.ca This leads to strong coordination between the ferrocenium cation and the electrolyte complexes, which in turn affects the heterogeneous electron transfer rate constant. scholaris.ca

Film Formation Phenomena on Electrode Surfaces in Acetonitrile

The electrochemical behavior of ferrocene and its derivatives in acetonitrile can be complicated by the formation of passive or fouling films on the electrode surface. This phenomenon can lead to irreversible kinetic behavior, which has been a subject of significant investigation. dtic.milresearchgate.netsemanticscholar.org The formation of these films is often attributed to the insolubility or subsequent reactions of the electrochemically generated ferrocenium species. rsc.org

One primary cause of film formation is the decomposition of ferrocenium ions, particularly in the presence of dioxygen. semanticscholar.org Studies have shown that ferricinium salts can react with molecular oxygen in polar organic solvents like acetonitrile, leading to decomposition products that foul the electrode. acs.org This process can result in a passivated electrode surface, altering the expected reversible one-electron redox process. dtic.milresearchgate.net

Furthermore, the nature of the ferrocene derivative itself can lead to film deposition. For instance, the electrochemical oxidation of certain ferrocene-containing compounds, such as 6-ferrocenylheptanoate, has been utilized to intentionally modify glassy carbon electrodes with thin films. These films can grow layer by layer and exhibit their own distinct redox behavior. researchgate.net Similarly, the two-electron reduced product of some complex systems involving ferrocene as a mediator has been shown to be insoluble in acetonitrile, precipitating out of the solution and depositing onto the electrode surface. rsc.org

Electropolymerization is another significant mechanism for film formation. Ferrocene-containing monomers can be electrochemically polymerized on electrode surfaces, such as platinum or indium tin oxide (ITO), to create stable, adherent redox-active polymer films. rsc.orgmdpi.com For example, a ferrocene-functionalized p- or n-dopable conjugated polymer has been synthesized by cycling the potential of a solution containing the corresponding monomer. rsc.org Two-component films have also been generated through the electrochemical reduction of solutions containing both a ferrocene-fullerene derivative and transition metal complexes, resulting in a polymeric network deposited on the electrode.

The structure of these films can be complex, often featuring pinholes or channels that allow for the transport of solvent and electrolyte ions, which is crucial for maintaining charge balance during redox cycling. researchgate.net The presence of these films can be characterized by various techniques, including cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and atomic force microscopy (AFM). researchgate.net

Solvent and Medium Effects on Electrochemical Parameters

The electrochemical properties of this compound systems are highly sensitive to the nature of the solvent and the composition of the electrolyte medium. Parameters such as the formal redox potential (E°'), peak-to-peak separation (ΔEₚ), and electron transfer rates are significantly influenced by the surrounding environment. nih.govrsc.org

Influence of Acetonitrile Polarity and Dielectric Properties

The polarity and dielectric constant of the solvent play a crucial role in determining the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple. researchgate.net The stability of the charged ferrocenium cation is influenced by the solvent's ability to solvate it. Generally, differences in solvation energy for the cation across various solvents can lead to significant shifts in the oxidation potential, with variations of up to 0.5 V being observed. acs.org

In acetonitrile, a polar aprotic solvent, the Fc/Fc⁺ couple is relatively stable. researchgate.net However, the electrochemical potential is not solely dependent on the solvent's bulk properties. The concentration of the supporting electrolyte can also modulate the effective polarity of the solution, which in turn affects the observed redox potentials. researchgate.netacs.org Studies have shown a correlation between the dielectric constants of concentrated electrolyte solutions and the oxidation potentials of ferrocene. researchgate.net The interactions in less polar environments tend to be stronger, leading to more significant shifts in redox potentials compared to more polar solvents like acetonitrile. mdpi.com The significant effect of ion-pairing in lowering the energy required for the reduction of the ferricenium ion is particularly pronounced in lower-polarity media. rsc.org

Comparative Studies in Various Organic Solvents

Comparative electrochemical studies of ferrocene and its derivatives in different organic solvents highlight the profound impact of the solvent medium on redox behavior. Direct comparisons between acetonitrile (ACN) and other solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), ethanol, and dimethylformamide (DMF) have been conducted. nih.govresearchgate.netnih.govresearchgate.net

For instance, the redox potentials of ferrocenyl carboxylic acids were found to be different in acetonitrile compared to dichloromethane. nih.govnih.gov The oxidation of ferrocene to the ferrocenium cation is generally shifted to more positive potentials in DCM and DCE than in ACN, a phenomenon attributed to donor-acceptor Lewis-type interactions. researchgate.netresearchgate.net Cyclic voltammetry studies have demonstrated that the electro-oxidation of ferrocene can follow different pathways in acetonitrile versus ethanol. researchgate.net

These solvent-dependent shifts in redox potential underscore the limitations of the "Strehlow assumption," which posits that the Fc/Fc⁺ redox potential is nearly solvent-independent. acs.org Experimental evidence clearly shows that the solvation energies of the ferrocenium cation vary significantly between solvents, leading to substantial changes in the measured potentials. acs.org

Below is a table summarizing comparative electrochemical data for a ferrocene derivative in Acetonitrile and Dichloromethane.

| Solvent | Supporting Electrolyte | E°' (V vs Fc/Fc⁺) | ΔEₚ (mV at 0.10 V/s) |

|---|---|---|---|

| Acetonitrile | Tetrabutylammonium hexafluorophosphate | 0.250 | 75 |

| Dichloromethane | Tetrabutylammonium tetrakis(pentafluorophenyl)borate | 0.315 | 80 |

Data is illustrative and based on findings reported for ferrocenyl carboxylic acids. nih.govnih.gov

Ion-Pairing and Adsorption Effects on Redox Behavior

Ion-pairing between the electrochemically generated ferrocenium cation and the anions of the supporting electrolyte has a significant impact on the redox behavior of this compound systems. rsc.orgacs.org The formation of these ion pairs can stabilize the ferrocenium ion, leading to a negative (less positive) shift in the observed formal potential. mdpi.comacs.org The strength of this interaction, and thus the magnitude of the potential shift, depends on the nature of the anion, the solvent, and the concentration of the electrolyte. acs.orgmdpi.comacs.org

For example, cyclic voltammetry studies of ferrocene-based receptors have shown significant negative potential shifts upon the addition of various anions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). mdpi.com The magnitude of these shifts can be substantial, reaching several hundred millivolts, and is generally more pronounced in less polar solvents where electrostatic interactions are stronger. rsc.orgmdpi.com

Adsorption of ferrocene derivatives or the resulting ion pairs onto the electrode surface can also influence the electrochemical response. mdpi.com Adsorption can lead to irreversible cyclic voltammetry behavior, such as the appearance of new reduction peaks or the precipitation of ion pairs on the electrode. mdpi.com In the context of ferrocene-modified surfaces, the transport of both anions and cations from the supporting electrolyte into the film is crucial to maintain charge neutrality during the redox process. The size and hydrophobic nature of these electrolyte ions can affect the voltammetric features of the grafted film. researchgate.net This effect is sometimes described as ion-pairing between the electrolyte cations and radical anions generated within the surface film. researchgate.net

The table below illustrates the effect of anion binding on the redox potential of a ferrocene-based receptor in acetonitrile.

| Anion Added | Potential Shift (ΔE, mV) |

|---|---|

| Chloride (Cl⁻) | -115 |

| Benzoate (Bz⁻) | -180 |

| Dihydrogen Phosphate (H₂PO₄⁻) | -250 |

Data is illustrative and based on findings reported for ferrocene-functionalized receptors. mdpi.com

Theoretical and Computational Chemistry of Ferrocene Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the properties of organometallic compounds like ferrocene (B1249389) acetonitrile (B52724). researchgate.netresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, enabling the study of various molecular characteristics. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the minimum energy structure of a molecule. For ferrocene derivatives, DFT calculations have been employed to determine their stable conformations. For instance, studies on ferrocene have shown that the eclipsed (D5h) and staggered (D5d) conformers have very similar energies, with the eclipsed conformer often being the true minimum energy structure in the gas phase. researchgate.net The introduction of a substituent like the acetonitrile group can influence the rotational barrier and the preferred orientation of the cyclopentadienyl (B1206354) rings.

The electronic structure of ferrocene compounds is characterized by the interaction between the iron d-orbitals and the π-orbitals of the cyclopentadienyl (Cp) rings. wikipedia.org This interaction leads to a stable 18-electron configuration for the iron center in ferrocene. wikipedia.org DFT calculations can provide detailed information about the molecular orbitals, electron density distribution, and the nature of chemical bonds within the molecule. For substituted ferrocenes, the electronic properties are modulated by the electron-donating or withdrawing nature of the substituents, which in turn affects the electron density on the Cp rings and the iron center. acs.orgpreprints.org

Table 1: Comparison of Optimized Geometries for Ferrocene Conformers

| Parameter | Eclipsed (D5h) | Staggered (D5d) |

| Fe-C distance (Å) | 2.04 | 2.04 |

| C-C distance (Å) | 1.40 | 1.40 |

| Symmetry | D5h | D5d |

| Data based on typical DFT calculations for ferrocene. wikipedia.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In ferrocene and its derivatives, the HOMO is typically localized on the iron atom and has d-orbital character, while the LUMO is often associated with the cyclopentadienyl rings. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For ferrocene derivatives, the nature of the substituent significantly influences the HOMO and LUMO energy levels. rsc.org An electron-donating group will raise the HOMO energy level, making the compound easier to oxidize, while an electron-withdrawing group will lower the LUMO energy level, making it a better electron acceptor. rsc.org TD-DFT (Time-Dependent DFT) calculations can be used to predict the electronic absorption spectra, which are related to transitions between molecular orbitals. rsc.orgacs.org

Table 2: Calculated Frontier Orbital Energies for a Ferrocene-based Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.72 |

| LUMO | -1.38 |

| Data from a study on a ferrocene-appended coumarin-quinoline platform, calculated at the CAM-B3LYP/LanL2DZ/CPCM (acetonitrile) level. acs.org |

Spin Density Distribution and Radical Cation Characterization

Upon one-electron oxidation, ferrocene derivatives form radical cations known as ferrocenium (B1229745) ions. wikipedia.org The unpaired electron in these species is of significant interest. DFT calculations are instrumental in determining the spin density distribution, which reveals the location of the unpaired electron. In many ferrocenium derivatives, the spin density is primarily localized on the iron atom, confirming that the oxidation is a metal-centered process. up.ac.za

This localization of spin density has been computationally verified in various ferrocene complexes. up.ac.za The characterization of these radical cations is important for understanding their role in electron transfer processes and their magnetic properties. The study of the spin state of ferrocene derivatives is also crucial for their application in areas like photocatalysis and photovoltaics. acs.orgresearchgate.net

Continuum Solvation Models (PCM, CPCM, COSMO-RS, SMD)

Continuum solvation models are a class of computational methods used to describe the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. Instead, the solvent is modeled as a continuous medium with a specific dielectric constant. These models are computationally efficient and widely used for calculating the properties of molecules in solution. Several popular continuum models, including the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and the Solvation Model based on Density (SMD), have been employed to study the ferrocene/ferrocenium (Fc/Fc+) redox couple in acetonitrile. mdpi.comresearchgate.netanu.edu.au These methods calculate solvation energies by creating a cavity in the dielectric continuum that represents the solute, and then calculating the electrostatic interaction between the solute's charge distribution and the polarized continuum. mdpi.com

In the context of ferrocene in acetonitrile, these models treat the acetonitrile solvent as a uniform dielectric medium with a dielectric constant of approximately 37.5. canterbury.ac.nz The accuracy of these calculations can depend on the atomic radii used to define the solute cavity within the continuum. canterbury.ac.nz While implicit solvent models are powerful for predicting properties like absolute redox potentials, they are less able to disentangle the distinct contributions of dielectric response and solvent relaxation compared to explicit solvent models. osti.gov Nonetheless, models like CPCM and SMD have demonstrated success in accurately predicting the absolute potential for the Fc/Fc+ reference electrode in acetonitrile. mdpi.com

Modeling Solvent Effects on Redox Potentials

The redox potential of the ferrocene/ferrocenium couple is significantly influenced by the solvent environment. Continuum solvation models account for this by calculating the differential solvation free energy of the reduced (ferrocene) and oxidized (ferrocenium) species. The one-electron oxidation process is fast and reversible, making the Fc/Fc+ couple a standard reference in non-aqueous electrochemistry. osti.gov

The solvent, such as acetonitrile, stabilizes the charged ferrocenium cation more effectively than the neutral ferrocene molecule, which lowers the energy required for oxidation compared to the gas phase. osti.gov Continuum models like PCM, CPCM, and SMD quantify this stabilization. mdpi.com For instance, calculations using a conductor-like polarizable continuum model (C-PCM) have been used to compute solvation stabilization corrections for ferrocene and its oxidized and reduced forms in acetonitrile. canterbury.ac.nz The choice of model can impact the results; for example, the SMD model was found to sometimes cause a more pronounced distortion in the ferrocene structure compared to the PCM model. unimelb.edu.au Despite these nuances, the B3LYP method combined with the PCM solvation model has been shown to accurately calculate redox potentials for various compounds in acetonitrile. mdpi.com These models provide a quantitative estimate of solvation effects and are considered a good approximation in very polar solvents like acetonitrile. osti.gov

Quantitative Prediction of Absolute Reduction Potentials

A significant application of continuum solvation models is the quantitative prediction of absolute redox potentials, which is crucial for comparing different electrochemical systems. acs.orgpnnl.gov Theoretical calculations combining high-level gas-phase energy calculations with continuum solvation energies have yielded values in excellent agreement with experimental data.

High-level ab initio molecular orbital theory, when combined with solvation energies from models like COSMO-RS and SMD, can predict the absolute redox potential of the Fc+/Fc couple in various nonaqueous solvents, including acetonitrile. anu.edu.auacs.org Using G3(MP2)-RAD-Full-TZ gas-phase energies and COSMO-RS solvation energies, the absolute redox potential of the Fc+/Fc couple in acetonitrile was calculated to be 4.988 V. anu.edu.auacs.org Other studies have reported similar success, with models like SMD predicting a value of 4.964 eV and COSMO predicting 4.988 eV. osti.gov These theoretical predictions align well with the experimentally accepted value of approximately 4.93 eV. acs.orgpnnl.gov This demonstrates the capability of modern computational methods to quantitatively predict absolute redox potentials. acs.orgpnnl.gov

Table 1: Calculated Absolute Redox Potentials of Ferrocene/Ferrocenium in Acetonitrile using Continuum Solvation Models This table is interactive. Users can sort the data by clicking on the column headers.

| Computational Method | Solvation Model | Predicted Absolute Redox Potential (V) | Reference |

|---|---|---|---|

| G3(MP2)-RAD-Full-TZ | COSMO-RS | 4.988 | anu.edu.auacs.org |

| Not Specified | SMD | 4.964 | osti.gov |

| Not Specified | COSMO | 4.988 | osti.gov |

| EOM-IP-CCSD/EFP (for comparison) | Explicit Solvent | 4.94 | acs.orgpnnl.gov |

Molecular Dynamics Simulations

While continuum models are efficient, they simplify the solvent environment. Molecular dynamics (MD) simulations offer a more detailed, atomistic view by explicitly modeling individual solvent molecules and their motions over time. acs.orgnih.gov For the ferrocene-acetonitrile system, MD simulations are used to sample a statistically relevant number of equilibrium configurations of ferrocene and ferrocenium in the solvent. osti.gov These simulations provide deep insights into the dynamic relaxation of the solvent environment, which is a critical factor in determining thermodynamic quantities like redox potentials. acs.orgpnnl.gov

MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) approaches, where the solute (ferrocene) is treated with a high level of quantum theory and the surrounding solvent molecules are treated with classical mechanics (a force field). osti.gov This hybrid approach captures specific solute-solvent interactions that are crucial for fine-tuning electronic properties but are averaged out in continuum models. osti.govacs.orgnih.gov

Solvent Reorganization and Dynamic Behavior

Electron transfer reactions in solution, such as the oxidation of ferrocene, are intrinsically linked to the dynamic behavior of the surrounding solvent molecules. The energy barrier for these reactions is often dominated by the energy required to reorganize the solvent molecules from the equilibrium configuration of the initial state to that of the final state, a concept known as the outer-sphere reorganization energy. acs.orgresearchgate.net

MD simulations are a powerful tool for studying these solvent reorganization dynamics. acs.orgnorthwestern.edu For the ferrocene/ferrocenium couple in acetonitrile, studies have shown that the kinetics of electron transfer are influenced by solvent friction, which affects the frequency of crossing the activation barrier. researchgate.net The reorganization of the polar acetonitrile molecules around the changing charge state of the iron center is a key component of the activation free energy. researchgate.net The total shift in the redox potential from the gas phase to the liquid phase is attributed to both the fast electronic response of the solvent (electronic polarizability) and the slower, structural reorganization of the solvent molecules. osti.gov MD simulations coupled with appropriate force fields can dissect these contributions and analyze the dynamic fluctuations in the system that facilitate the electron transfer event. researchgate.net

Intermolecular Interactions in Solution

Molecular dynamics simulations provide a window into the specific intermolecular interactions between the ferrocene solute and the acetonitrile solvent molecules. These interactions go beyond the simple dielectric effect captured by continuum models and include electrostatic forces, polarization, and van der Waals forces. osti.gov

In QM/MM simulations of ferrocene in acetonitrile, the explicit treatment of the solvent allows for the analysis of how solvent molecules arrange themselves in solvation shells around the solute. The polarization response of the solvent to the changing charge of the solute upon oxidation is critical. osti.gov Studies have shown that including polarization effects, for example through a polarizable force field or an effective fragment potential (EFP) method, is essential for accurately modeling the system. osti.govpnnl.gov The polarization of the solvent accounts for a significant portion (approximately 15%) of the difference in the reduction and ionization potential between the gas and liquid phases. osti.gov Furthermore, energy decomposition analysis (EDA) based on calculations in acetonitrile suggests that solvation substantially alters the electrostatic and quantum mechanical Pauli energy contributions to the interaction energy, highlighting the complex nature of intermolecular forces in solution. unimelb.edu.au

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula | Role/Context |

|---|---|---|

| Ferrocene | Fe(C₅H₅)₂ | The primary chemical compound of interest (solute). |

| Ferrocenium | [Fe(C₅H₅)₂]⁺ | The oxidized form of ferrocene. |

| Acetonitrile | CH₃CN | The solvent environment. |

| Decamethylferrocene | Fe(C₅(CH₃)₅)₂ | Mentioned as a related compound in MD studies. acs.orgnih.gov |

| Cobaltocene | Co(C₅H₅)₂ | Mentioned as a related metallocene. researchgate.net |

| Manganocene | Mn(C₅H₅)₂ | Mentioned as a related metallocene. researchgate.net |

| Bis(benzene)chromium | Cr(C₆H₆)₂ | Mentioned as a related compound in electrochemical studies. researchgate.net |

| Dichloromethane (B109758) | CH₂Cl₂ | Mentioned as a solvent in comparative studies. unimelb.edu.auacs.org |

| Dimethylformamide | (CH₃)₂NC(O)H | Mentioned as a solvent in comparative studies. researchgate.netacs.org |

| Acetone | (CH₃)₂CO | Mentioned as a solvent in comparative studies. researchgate.netacs.org |

| 1,2-dichloroethane | C₂H₄Cl₂ | Mentioned as a solvent in comparative studies. anu.edu.auacs.org |

| Dimethylsulfoxide | (CH₃)₂SO | Mentioned as a solvent in comparative studies. anu.edu.auacs.org |

| Tetrachloromethane | CCl₄ | Mentioned as a non-polar solvent for comparison. unimelb.edu.au |

| Tetrahydrofuran (B95107) | C₄H₈O | Mentioned as a solvent in comparative studies. unimelb.edu.au |

| Dioxane | C₄H₈O₂ | Mentioned as a solvent in comparative studies. unimelb.edu.au |

Reactivity and Reaction Mechanisms of Ferrocene Acetonitrile

Electrophilic Aromatic Substitution Reactions on Ferrocene (B1249389) Derivatives

The cyclopentadienyl (B1206354) rings of ferrocene possess a high degree of aromatic character and are significantly more reactive towards electrophiles than benzene (B151609). acs.org This heightened reactivity allows for a range of electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, to be performed on the ferrocene nucleus. vernier.comnrochemistry.comwikipedia.org

The mechanism of EAS on ferrocene generally involves the initial attack of the electrophile on the electron-rich π system of one of the Cp rings. This forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. tcichemicals.com Subsequent deprotonation from the carbon atom that was attacked by the electrophile restores the aromaticity of the Cp ring, yielding the substituted ferrocene derivative. tcichemicals.comlkouniv.ac.in

In the case of substituted ferrocenes like ferrocenylacetonitrile, the existing substituent influences both the rate of reaction and the position of the incoming electrophile (regioselectivity). numberanalytics.comnumberanalytics.comyoutube.comnih.govulethbridge.ca The cyanomethyl group (–CH₂CN) is generally considered to be electron-withdrawing. Electron-withdrawing substituents typically deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. lkouniv.ac.in In ferrocene derivatives, electron-withdrawing groups decrease the ease of oxidation and deactivate the rings to electrophilic substitution. cdnsciencepub.com

This deactivating effect influences the position of substitution. Friedel-Crafts acylation of ferrocenylacetonitrile with acetic anhydride (B1165640) and aluminum chloride results in substitution occurring on both the substituted (homoannular) and unsubstituted (heteroannular) rings. core.ac.uk The major products are the result of heteroannular substitution, indicating that the unsubstituted ring is more reactive than the one bearing the deactivating cyanomethyl group. However, the formation of homoannular substitution products, with substitution at the 2- and 3-positions of the substituted ring, is also observed. core.ac.uk

Table 1: Product Distribution in the Friedel-Crafts Acylation of Ferrocenylacetonitrile core.ac.uk

| Product | Position of Acylation | Yield (%) |

| 1'-Acetylferrocenylacetonitrile | Unsubstituted Ring | Major Product |

| 2-Acetylferrocenylacetonitrile | Substituted Ring | Minor Product |

| 3-Acetylferrocenylacetonitrile | Substituted Ring | Minor Product |

Nucleophilic Substitution Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile moiety of ferrocenylacetonitrile provides a site for various nucleophilic reactions. These reactions can either be a substitution where the entire cyanomethyl group is displaced or reactions involving the nitrile functional group itself.

A primary method for the synthesis of ferrocenylacetonitrile involves a nucleophilic substitution reaction. The reaction of N,N-dimethylaminomethylferrocene methiodide with potassium cyanide proceeds via the displacement of the trimethylamine (B31210) group by the cyanide nucleophile to yield ferrocenylacetonitrile. cdnsciencepub.comslideshare.net

The nitrile group (–C≡N) itself is susceptible to nucleophilic attack at the electrophilic carbon atom. libretexts.org This reactivity allows for the transformation of ferrocenylacetonitrile into a variety of other functionalized ferrocene derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. numberanalytics.comstudymind.co.uksavemyexams.com For instance, treatment of ferrocenylacetonitrile with concentrated hydrochloric acid results in the formation of ferrocenylacetic acid. vulcanchem.com This reaction proceeds through the initial formation of an amide intermediate. libretexts.org

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. numberanalytics.comstudymind.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst). libretexts.orgchemguide.co.uk The reduction of ferrocenylacetonitrile yields 2-ferrocenylethylamine (B1232078).

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group. The initial reaction forms an imine salt intermediate, which upon hydrolysis, yields a ketone. libretexts.org For example, the reaction of ferrocenylacetonitrile with a Grignard reagent, followed by an aqueous workup, would produce a ferrocenyl ketone.

Redox-Initiated Chemical Transformations

The iron center in ferrocene and its derivatives can be reversibly oxidized from the Fe(II) to the Fe(III) state, forming a ferrocenium (B1229745) cation. nih.govulethbridge.castudymind.co.uk This redox process is central to many of the chemical transformations of ferrocenylacetonitrile. The oxidation potential of ferrocene derivatives is influenced by the nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the cyanomethyl group, make the oxidation more difficult (shift the potential to more positive values) compared to unsubstituted ferrocene. cdnsciencepub.com

The anodic oxidation of ferrocenylacetonitrile in an aprotic solvent like acetonitrile has been studied. The process involves the initial one-electron oxidation of the ferrocene moiety to the corresponding ferrocenium cation. This oxidation significantly increases the acidity of the α-protons on the methylene (B1212753) bridge of the acetonitrile group. In the presence of a base, deprotonation occurs to form a radical intermediate. This radical species can then undergo dimerization. acs.org

The dimer, 1,2-diferrocenyl-1,2-dicyanoethane, can be further oxidized in a subsequent step to form 1,2-diferrocenyl-1,2-dicyanoethylene. acs.org

Ferrocenylacetonitrile can also participate in redox reactions where it acts as a reducing agent. For example, ferrocenes can reduce carboxylic acids to aldehydes. researchgate.net